molecular formula C24H22IN5O2S B2819333 4-iodo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide CAS No. 946219-94-9

4-iodo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide

货号: B2819333
CAS 编号: 946219-94-9
分子量: 571.44
InChI 键: JKDBRIJKJWXLKD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the sulfonamide class, characterized by a benzene sulfonamide core modified with a pyrimidine-linked aromatic system. Key structural features include:

  • Pyrimidine moiety substituted with methyl and 4-methylphenylamino groups, contributing to π-π stacking and hydrogen bonding capabilities.
  • Sulfonamide bridge (-SO₂-NH-), a hallmark of enzyme inhibitors targeting dihydropteroate synthase (DHPS) in bacteria .

Sulfonamides are historically significant as antibacterial agents, though resistance mechanisms (e.g., altered DHPS) have reduced their efficacy. Structural modifications, such as the iodine atom and pyrimidine heterocycle in this compound, aim to bypass resistance and improve target binding .

属性

IUPAC Name

4-iodo-N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22IN5O2S/c1-16-3-7-19(8-4-16)27-23-15-17(2)26-24(29-23)28-20-9-11-21(12-10-20)30-33(31,32)22-13-5-18(25)6-14-22/h3-15,30H,1-2H3,(H2,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDBRIJKJWXLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22IN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

The synthesis of 4-iodo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

化学反应分析

4-iodo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

科学研究应用

4-iodo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide has several scientific research applications:

作用机制

The mechanism of action of 4-iodo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide involves the inhibition of cyclin-dependent kinase 2 (CDK2). The compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of its substrates and thereby inhibiting cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .

相似化合物的比较

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related sulfonamides and pyrimidine derivatives:

Compound Name Key Substituents Molecular Weight Biological Activity Notes Evidence Source
4-iodo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide I, CH₃, 4-methylphenylamino ~565 g/mol* Potential antibacterial; iodine enhances halogen bonding Synthesized
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide OCH₃, N(CH₂CH₃)₂, CH₃ 441.5 g/mol Improved solubility due to methoxy group
4-amino-N-(pyrimidin-2-yl)benzene-1-sulfonamide NH₂ 265.3 g/mol Classic sulfonamide; broad-spectrum antibacterial
N-(4-Methoxyphenyl)benzenesulfonamide OCH₃ 277.3 g/mol Crystallographic studies confirm planar structure
4-Amino-N-{4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl}benzamide NH₂, CH₃ (benzamide core) 377.4 g/mol Non-sulfonamide; targets alternate pathways

*Calculated based on molecular formula.

Key Observations:
  • Iodine vs. Methoxy/Bromo Substituents : The iodine atom in the target compound increases molecular weight and polarizability compared to methoxy (OCH₃) or bromo (Br) groups in analogues (e.g., ). Halogen substituents like iodine may enhance target affinity via halogen bonding but reduce aqueous solubility .
  • Pyrimidine Modifications: The 4-methylphenylamino group on the pyrimidine ring differentiates the target compound from simpler methyl- or amino-substituted pyrimidines (e.g., ). This bulky substituent may improve selectivity for resistant bacterial strains .
  • Sulfonamide vs. Benzamide Core : Unlike the benzamide derivative (), the sulfonamide group enables DHPS inhibition, a mechanism critical for antibacterial activity .

Solubility and Crystallographic Data

  • Methoxy-Containing Analogues (e.g., ): The methoxy group enhances solubility in polar solvents due to its electron-donating nature. Crystal structures reveal planar sulfonamide cores, facilitating stacking interactions .
  • Iodo-Containing Target Compound: Predicted lower solubility compared to methoxy analogues due to iodine’s hydrophobicity.

生物活性

The compound 4-iodo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide is a pyrimidine derivative with potential therapeutic applications due to its biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C19H20IN5O2S\text{C}_{19}\text{H}_{20}\text{I}\text{N}_{5}\text{O}_{2}\text{S}

It features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and anti-inflammatory contexts. The presence of iodine and methyl groups enhances its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in various signaling pathways. Notably, it has been identified as an inhibitor of Spleen Tyrosine Kinase (Syk) and Janus Kinase (JAK) pathways, which are crucial in mediating immune responses and inflammation.

Syk Inhibition

Syk plays a pivotal role in the signaling pathways of immune cells. By inhibiting Syk, the compound may reduce inflammatory responses associated with allergic diseases and autoimmune disorders. This mechanism is particularly relevant for conditions such as asthma and allergic rhinitis .

JAK Inhibition

The JAK family of kinases is involved in cytokine signaling. Inhibition of JAK1 and JAK3 can lead to decreased inflammation and modulation of immune responses, making this compound a candidate for treating inflammatory diseases .

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. The compound's structure suggests potential efficacy against various pathogens:

Pathogen Activity
Escherichia coliModerate to high activity
Staphylococcus aureusSignificant activity
Candida albicansNotable antifungal activity

Studies have shown that similar compounds with pyrimidine rings demonstrate strong antibacterial effects due to their ability to disrupt bacterial cell wall synthesis or function .

Anticancer Activity

Preliminary studies suggest that the compound may exhibit anticancer properties, particularly against certain tumor cell lines. The mechanism may involve the induction of apoptosis in cancer cells through inhibition of growth factor signaling pathways.

Case Studies

  • In vitro Studies on Syk Inhibition : A study demonstrated that compounds structurally similar to this compound effectively inhibited Syk activity in B-cell lines, leading to reduced proliferation and activation of these cells .
  • JAK Inhibitor Trials : Clinical trials involving JAK inhibitors have shown promise in treating rheumatoid arthritis and other autoimmune diseases. The compound's structural analogs have been tested for their ability to modulate cytokine release in human cell cultures, showing significant reductions in pro-inflammatory cytokines .

常见问题

Q. What synthetic strategies are recommended for optimizing the multi-step synthesis of this compound?

The compound’s complexity (pyrimidine core, sulfonamide linkage, and iodo-substituted benzene) requires sequential coupling reactions. Key steps include:

  • Suzuki-Miyaura Coupling : For attaching the 4-methylphenylamino group to the pyrimidine ring under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol) .
  • Sulfonylation : Reacting the intermediate amine with 4-iodobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bridge .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane and validate purity via HPLC (>95%) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify regioselectivity of substitutions (e.g., pyrimidine C-2 vs. C-4 positions) and sulfonamide formation .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns (e.g., iodine’s signature) .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity and detect unreacted intermediates .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to kinase domains (e.g., EGFR or VEGFR) by aligning the pyrimidine core with ATP-binding pockets. The iodine atom may enhance hydrophobic interactions .
  • QSAR Analysis : Correlate substituent effects (e.g., iodine’s electronegativity, methyl groups’ steric bulk) with inhibitory activity using datasets from analogous sulfonamide derivatives .

Q. What methodologies resolve contradictions in reported biological activity data?

  • Dose-Response Studies : Perform IC₅₀ assays across multiple cell lines (e.g., HeLa, MCF-7) to account for variability in target expression .
  • Metabolic Stability Testing : Use liver microsome assays to evaluate if iodine substitution improves resistance to cytochrome P450 oxidation compared to non-halogenated analogs .

Q. How do substituents influence the compound’s physicochemical and pharmacokinetic properties?

  • LogP Analysis : The iodine atom increases lipophilicity (measured via shake-flask method), potentially enhancing membrane permeability but reducing aqueous solubility .
  • Hydrogen Bonding : The sulfonamide group acts as a hydrogen bond acceptor, critical for target engagement, as shown in crystallographic studies of similar compounds .

Methodological Recommendations

  • Controlled Reaction Atmospheres : Use inert gas (N₂/Ar) during pyrimidine coupling to prevent oxidation of sensitive intermediates .
  • Cross-Validation : Combine NMR with X-ray crystallography (if single crystals are obtainable) to resolve ambiguities in stereochemistry .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。